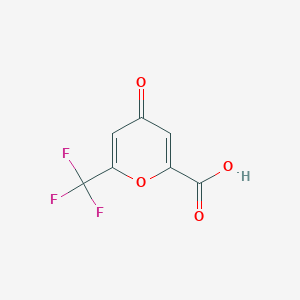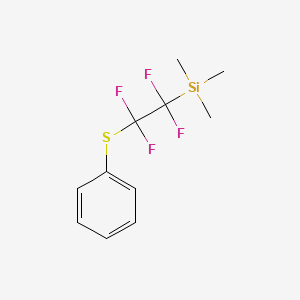
4-氧代-6-(三氟甲基)-4H-吡喃-2-羧酸
描述
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H3F3O4 and its molecular weight is 208.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物
4-氧代-6-(三氟甲基)-4H-吡喃-2-羧酸及其衍生物已在有机合成领域得到广泛研究。一种值得注意的合成方法涉及乙基 2,4-二氧戊二酸酯与乙基三氟乙酸酯缩合,生成乙基 4-氧代-6-(三氟甲基)-4H-吡喃-2-羧酸酯。该化合物是各种衍生物的前体,包括其相应的酸、酰胺和 4-羟基-6-(三氟甲基)吡啶-2-甲酰胺 (乌萨切夫、比曾科夫和索斯诺夫斯基赫,2007).
化学转化
这些化合物已被用于各种化学转化。例如,乙基 4-芳基-6-(三氟甲基)-2-氧代-2H-吡喃-3-羧酸酯与叠氮化钠反应生成 CF3-1,2,3-三唑,这对于开发功能化分子至关重要 (乌萨切夫、乌萨切夫、罗森塔勒和索斯诺夫斯基赫,2011).
在杂环化合物合成中的应用
这些吡喃衍生物在合成各种杂环化合物中至关重要。例如,乙基 2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-羧酸酯衍生物是通过一锅反应合成的。此类衍生物对于创建相关的氟化稠合杂环化合物非常重要 (王等人,2012).
先进的有机合成技术
微波辅助催化合成等先进技术已被用于合成该化合物的变体,如 4-氧代-4H-吡喃-2,6-二羧酸,突出了这种化学结构在现代合成方法中的适应性 (赵向奎,2009).
在药物合成和抗菌活性中的作用
虽然排除了与药物使用、剂量和副作用相关的信息,但值得注意的是,这些衍生物在合成具有潜在生物医学应用的化合物中发挥着作用。例如,五氟苯基铵三氟甲磺酸盐催化合成了铬烯并[2,3-d]嘧啶酮衍生物,该衍生物对各种细菌和真菌菌株显示出有希望的体外抗菌活性 (加尚、曼苏尔和阿斯温,2013).
生化分析
Biochemical Properties
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid on various cell types and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key enzymes and proteins, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Over time, the degradation products of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid in animal models are dose-dependent. At low doses, this compound can enhance the activity of antioxidant enzymes and reduce oxidative stress. At higher doses, it can exhibit toxic effects, such as inducing oxidative damage and inflammation. These adverse effects are likely due to the overwhelming of the cellular antioxidant capacity, leading to increased levels of reactive oxygen species .
Metabolic Pathways
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is involved in metabolic pathways related to oxidative stress and inflammation. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative damage. Additionally, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid .
Subcellular Localization
The subcellular localization of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. For example, in the mitochondria, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can modulate the activity of enzymes involved in the electron transport chain, affecting cellular energy production .
属性
IUPAC Name |
4-oxo-6-(trifluoromethyl)pyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O4/c8-7(9,10)5-2-3(11)1-4(14-5)6(12)13/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVPJIFWDKSYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)
![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)





![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)
![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)


![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)
![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)

